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Compound of Interest

Compound Name: Glycinexylidide

Cat. No.: B194664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of

Glycinexylidide (GX), a primary metabolite of the local anesthetic Lidocaine. The synthesis

originates from the readily available starting material, 2,6-dimethylaniline. This document

details the core chemical transformations, experimental protocols, and relevant biological

context. All quantitative data is presented in structured tables for clarity and comparative

analysis. The guide also includes visualizations of the chemical synthesis pathway and the

metabolic pathway of Lidocaine to Glycinexylidide, rendered using the DOT language for

Graphviz.

Introduction
Glycinexylidide, chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide, is the

primary and pharmacologically active metabolite of Lidocaine, formed through oxidative de-

ethylation in the liver.[1][2] Understanding its synthesis is crucial for researchers in drug

metabolism, toxicology, and the development of related pharmaceutical compounds. The

synthesis is a two-step process commencing with the chloroacetylation of 2,6-dimethylaniline to

form the intermediate N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is

subsequently aminated to yield the final product, Glycinexylidide.
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The synthesis of Glycinexylidide from 2,6-dimethylaniline proceeds through two primary

chemical steps:

Chloroacetylation: 2,6-Dimethylaniline is reacted with chloroacetyl chloride in the presence of

a base to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide.

Amination: The chloro-intermediate undergoes nucleophilic substitution with ammonia to

replace the chlorine atom with an amino group, yielding Glycinexylidide.

2,6-Dimethylaniline

N-(2,6-dimethylphenyl)chloroacetamide

Step 1: Chloroacetylation
(Acetic Acid, Sodium Acetate)

Chloroacetyl Chloride

Glycinexylidide

Step 2: Amination

Ammonia (NH3)

Click to download full resolution via product page

Figure 1: Chemical synthesis pathway of Glycinexylidide.

Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate,

and final product.

Table 1: Physical and Chemical Properties of Reactants and Products
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Melting Point
(°C)

Boiling Point
(°C)

2,6-

Dimethylaniline
C₈H₁₁N 121.18 11.2 214

N-(2,6-

dimethylphenyl)c

hloroacetamide

C₁₀H₁₂ClNO 197.66 150-151[3][4] 316.8[4]

Glycinexylidide C₁₀H₁₄N₂O 178.23[2][5] Not available Not available

Table 2: Spectroscopic Data

Compound Key Spectroscopic Features

N-(2,6-dimethylphenyl)chloroacetamide

¹H NMR (300 MHz, CDCl₃): δ 2.25 (s, 6H), 4.26

(s, 2H), 7.05-7.15 (m, 3H), 8.0 (br s, 1H). MS

(ESI): m/e 198 (M+H)⁺[6]

Glycinexylidide MS: Predicted fragments at m/z 120, 105, 77.

Experimental Protocols
The following are detailed experimental procedures for the synthesis of Glycinexylidide.

Step 1: Synthesis of N-(2,6-
dimethylphenyl)chloroacetamide
This procedure is adapted from established methods for the chloroacetylation of anilines.

Materials:

2,6-Dimethylaniline (0.1 mol, 12.12 g)

Chloroacetyl chloride (0.11 mol, 12.42 g, 8.3 mL)

Glacial acetic acid (100 mL)
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Sodium acetate trihydrate (0.15 mol, 20.4 g)

Deionized water

Ethanol (for recrystallization)

Procedure:

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, dissolve 2,6-dimethylaniline in glacial acetic acid.

Cool the solution to 10-15 °C in an ice bath.

Slowly add chloroacetyl chloride dropwise from the dropping funnel while maintaining the

temperature below 20 °C.

After the addition is complete, continue stirring at room temperature for 1 hour.

In a separate beaker, dissolve sodium acetate trihydrate in 150 mL of deionized water.

Pour the reaction mixture into the sodium acetate solution with vigorous stirring.

A white precipitate of N-(2,6-dimethylphenyl)chloroacetamide will form.

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water

until the filtrate is neutral.

Recrystallize the crude product from ethanol to obtain pure N-(2,6-

dimethylphenyl)chloroacetamide as white needles.

Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of Glycinexylidide
Note: A specific, published experimental protocol for this exact transformation is not readily

available. The following is a generalized procedure based on the known reactivity of α-chloro

amides with ammonia.

Materials:
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N-(2,6-dimethylphenyl)chloroacetamide (0.05 mol, 9.88 g)

Aqueous ammonia (28-30%, excess)

Ethanol

Diethyl ether

Procedure:

In a high-pressure reaction vessel (autoclave), suspend N-(2,6-

dimethylphenyl)chloroacetamide in ethanol.

Add a significant excess of concentrated aqueous ammonia to the suspension.

Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-6 hours. The pressure

inside the vessel will increase.

After the reaction period, cool the vessel to room temperature.

Carefully vent the excess ammonia in a well-ventilated fume hood.

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess

ammonia under reduced pressure.

Dissolve the resulting residue in a minimal amount of hot water and treat with activated

charcoal to decolorize if necessary.

Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce

crystallization of Glycinexylidide.

If crystallization is slow, extraction with a suitable organic solvent like diethyl ether followed

by solvent evaporation and recrystallization may be necessary.

Collect the crystalline product by vacuum filtration, wash with a small amount of cold water,

and dry under vacuum.

Biological Context: Lidocaine Metabolism
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Glycinexylidide is a product of the hepatic metabolism of Lidocaine. This metabolic pathway is

crucial for the clearance of the drug and contributes to its overall pharmacological and

toxicological profile.

Lidocaine

Monoethylglycinexylidide (MEGX)

De-ethylation

Glycinexylidide (GX)

De-ethylation

CYP1A2, CYP3A4
(Liver)

Hepatic Amidases
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Figure 2: Metabolic pathway of Lidocaine to Glycinexylidide.

Conclusion
This technical guide outlines the synthetic route to Glycinexylidide from 2,6-dimethylaniline.

The two-step process, involving chloroacetylation followed by amination, provides a clear

pathway for the laboratory-scale preparation of this important Lidocaine metabolite. The

provided experimental protocols, quantitative data, and pathway visualizations serve as a

valuable resource for researchers and professionals in the fields of medicinal chemistry, drug

metabolism, and pharmaceutical development. Further optimization of the amination step may

be required to achieve high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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